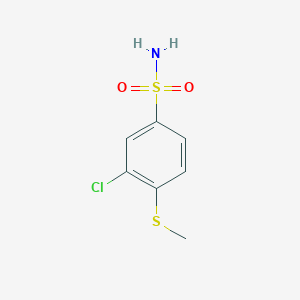

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide

Description

Properties

Molecular Formula |

C7H8ClNO2S2 |

|---|---|

Molecular Weight |

237.7 g/mol |

IUPAC Name |

3-chloro-4-methylsulfanylbenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO2S2/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

PWTTZRCOCWGVAX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of Substituted Benzene Derivatives

The synthesis begins with the chlorosulfonation of 3-Chloro-4-(methylsulfanyl)benzene. This step introduces the sulfonyl chloride group (-SO₂Cl) to the aromatic ring.

- Reagents : Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂).

- Solvent : Chlorobenzene or methylene chloride.

- Temperature : 20–40°C for controlled exothermic reactions.

- Catalyst : N,N-Dimethylformamide (DMF) in catalytic amounts.

- Sulfonation : Chlorosulfonic acid reacts with the benzene derivative to form the sulfonic acid intermediate.

- Chlorination : Thionyl chloride converts the sulfonic acid to sulfonyl chloride.

- Excess thionyl chloride (up to 220% molar ratio) ensures complete conversion.

- Reaction gases (SO₂, HCl) are scrubbed to recover recyclable hydrochloric acid.

Amidation of Sulfonyl Chloride Intermediate

The sulfonyl chloride intermediate is reacted with ammonia to yield the final sulfonamide.

- Reagents : Aqueous ammonia (NH₃) or ammonium hydroxide.

- Solvent : Water or methyl isobutyl ketone.

- Temperature : 30–35°C to prevent decomposition.

- Workup : Acidification with HCl to pH 5–6 precipitates the sulfonamide.

Example from Patent EP0115328B1 :

| Parameter | Value |

|---|---|

| Starting Material | 4-Chlorobenzenesulfochloride melt |

| Ammonia Solution | 25% aqueous NH₃ |

| Reaction Time | 30 minutes |

| Yield | 90.9% (theoretical) |

| Purity | Melting point 146°C |

This method avoids intermediate isolation, reducing waste and improving efficiency.

Industrial-Scale Synthesis

For large-scale production, automated reactors optimize temperature and pressure control.

- Solvent Recovery : Chlorobenzene is distilled and reused.

- Byproduct Management : 4,4'-Dichlorodiphenyl sulfone is removed via clarification filtration.

- Catalyst : Iron(III) chloride (FeCl₃) for Friedel-Crafts-type reactions.

Comparative Analysis of Methods

Critical Data Tables

Table 1: Reaction Conditions for Sulfonamide Formation

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Solvent | Methylene chloride | Water |

| Temperature | 70–90°C | 30–35°C |

| Catalyst | DMF | None |

| Reaction Time | 5–12 hours | 30 minutes |

Table 2: Byproduct Management

| Byproduct | Removal Technique | Reuse Potential |

|---|---|---|

| 4,4'-Dichlorodiphenyl sulfone | Clarification filtration | Sold as industrial feedstock |

| Excess SOCl₂ | Exhaust gas scrubbing | Recycled as HCl |

Ecological and Efficiency Considerations

The wastewater-free process described in EP0115328B1 minimizes environmental impact by:

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and catalysts such as copper(I) iodide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects . The chloro and methylsulfanyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: The methylsulfanyl group in the target compound provides moderate electron donation, which may stabilize charge interactions in enzyme binding. Halogen variations: Chlorine (in the target) vs. fluorine (in ) alter electronic and steric profiles. Fluorine’s electronegativity may improve membrane permeability, while chlorine’s larger size could enhance hydrophobic interactions.

Molecular Weight and Lipophilicity :

- The target compound (252.7 g/mol) is smaller than derivatives like (564.3 g/mol), which features bulky nitro and trifluoromethyl groups. Lower molecular weight may favor better pharmacokinetics (e.g., absorption) but reduce target specificity.

Biological Activity :

- Chlortalidone demonstrates the therapeutic relevance of sulfonamides in diuretics, suggesting the target compound could be explored for similar applications.

- Compounds with triazole moieties (e.g., ) show improved metabolic stability due to resistance to oxidative degradation, a trait absent in the target compound.

Synthetic Complexity :

- The target compound’s synthesis likely involves direct sulfonylation of a pre-substituted benzene ring. In contrast, requires multi-step functionalization (e.g., nitro group introduction), increasing synthetic difficulty.

Research Findings and Gaps

- Structural-Activity Relationships (SAR): No direct data on the target compound’s bioactivity exists in the evidence. However, analogs like chlortalidone and triazole-containing sulfonamides highlight the importance of substituent choice in modulating efficacy.

- Potential Applications: The target’s methylsulfanyl group may confer unique interactions with cysteine residues in enzymes (e.g., carbonic anhydrase inhibitors), warranting further study.

Biological Activity

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been widely used in medicine, particularly as antibiotics and diuretics. The biological activity of sulfonamides often stems from their ability to inhibit specific enzymes and interact with biological membranes.

The mechanism of action for 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide involves:

- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to competitively inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis.

- Membrane Penetration : The presence of the methylsulfanyl group enhances the compound's lipophilicity, facilitating better penetration into biological membranes.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies indicate that sulfonamides can effectively inhibit the growth of various bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives has been reported in the range of 1.95–15.62 μg/mL against Gram-positive bacteria such as Streptococcus spp. and Bacillus spp. .

Cardiovascular Effects

Recent studies have investigated the impact of sulfonamide derivatives on cardiovascular parameters:

- Perfusion Pressure and Coronary Resistance : In isolated rat heart models, certain sulfonamides demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential applications in managing cardiovascular conditions . The compound 4-(2-aminoethyl)-benzenesulfonamide was particularly noted for its efficacy in reducing coronary resistance compared to other derivatives .

Study on Perfusion Pressure

In a controlled study examining the effects of various benzenesulfonamides on perfusion pressure using isolated rat hearts, researchers found that:

- Experimental Design : Different concentrations of benzenesulfonamides were administered to assess their impact on coronary resistance. The results indicated significant differences in response based on the structural variations of the compounds used .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound 2 | 0.001 | Moderate decrease |

| Compound 4 | 0.001 | Significant decrease |

This table summarizes the effects observed during the study, highlighting how structural modifications can influence biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide is critical for evaluating its therapeutic potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.